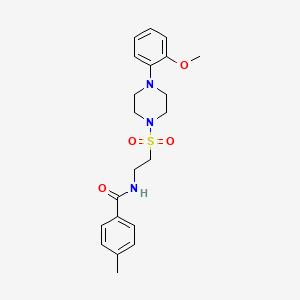

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide, also known as S 47445, is a chemical compound that has been extensively researched for its potential therapeutic effects. It belongs to the class of piperazine-based compounds and has been found to exhibit a range of pharmacological activities.

Aplicaciones Científicas De Investigación

Radiolabeled Antagonists for Neurotransmission Studies

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide and its derivatives have been investigated for their potential in studying neurotransmission. For example, [18F]p-MPPF, a derivative, is used in positron emission tomography (PET) to study serotonergic neurotransmission (Plenevaux et al., 2000). These compounds allow for the imaging and analysis of serotonin 5-HT 1A receptors in various animal models and humans, providing valuable insights into the functioning of the serotonergic system.

Dopamine Receptor Research

Research on similar compounds has expanded our understanding of dopamine receptors. Studies using derivatives like N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide have revealed insights into the binding profile and structure-affinity relationships at dopamine D(4) receptors (Perrone et al., 2000). This research is crucial for developing new therapeutic agents targeting these receptors.

Development of PET Imaging Agents

Compounds based on this compound have been synthesized for use as PET imaging agents. These agents are useful for brain imaging, allowing researchers to study various neurological conditions and brain functions. Studies demonstrate that certain derivatives exhibit favorable properties for PET imaging, including high brain uptake and appropriate binding affinities (Mou et al., 2009).

Sigma Receptor Scintigraphy in Cancer Research

Derivatives of this compound have been explored for their potential in sigma receptor scintigraphy, particularly in the context of breast cancer imaging. These compounds exhibit preferential binding to sigma receptors overexpressed on breast cancer cells, aiding in the visualization and study of primary breast tumors (Caveliers et al., 2002).

Mecanismo De Acción

Target of Action

The primary target of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide is the alpha1-adrenergic receptors (α1-AR), a class of G-protein-coupled receptors . These receptors are targeted by endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are associated with numerous neurodegenerative and psychiatric conditions .

Mode of Action

This compound interacts with its targets, the α1-ARs, by binding to them. This compound has shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The interaction with the receptors is facilitated by in silico docking and molecular dynamics simulations .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the alpha1-adrenergic receptors. The activation or blockade of these receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied. The compound has shown promising lead properties, with six compounds exhibiting an acceptable pharmacokinetic profile for advanced investigation as potential alpha1-adrenergic receptor antagonists .

Result of Action

The molecular and cellular effects of this compound’s action include the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . This is due to the primary function of the alpha1-adrenergic receptors, which are the main targets of this compound .

Propiedades

IUPAC Name |

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O4S/c1-17-7-9-18(10-8-17)21(25)22-11-16-29(26,27)24-14-12-23(13-15-24)19-5-3-4-6-20(19)28-2/h3-10H,11-16H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPNIANXLWPXZRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(cyanomethyl)-2-[(2,5-dimethylphenyl)(propan-2-yl)amino]acetamide](/img/structure/B2578609.png)

![N-(4-methoxyphenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2578612.png)

![2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2578613.png)

![3,4-dimethyl-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2578615.png)

![1-(4-chlorophenyl)-4-(2-methoxyphenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2578616.png)

![7-Cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2578621.png)

![N-(2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2578623.png)

![Carbanide;cyclopentene;diphenyl-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopent-2-en-1-yl]phosphane;iron(2+)](/img/no-structure.png)

![2-[(4-Methoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2578629.png)